Cumylamine

描述

顺式环氧琥珀酸: 是一种属于环氧化合物类的有机化合物。其特征在于环氧乙烷环与琥珀酸部分融合在一起。该化合物因其独特的化学性质及其在各种生化和工业过程中的中间体作用而备受关注。

准备方法

合成路线和反应条件: 顺式环氧琥珀酸可以通过马来酸或马来酸酐的环氧化反应合成。反应通常涉及使用过酸,如过乙酸或过甲酸作为氧化剂。反应条件通常包括控制温度和pH值,以确保选择性地形成顺式环氧化合物。

工业生产方法: 在工业环境中,顺式环氧琥珀酸通常使用微生物生物催化剂生产。表达顺式环氧琥珀酸水解酶的细菌菌株被用于催化马来酸转化为顺式环氧琥珀酸。 该生物催化过程因其高产率和选择性以及其环境友好的性质而受到青睐 .

化学反应分析

反应类型: 顺式环氧琥珀酸会发生各种化学反应,包括:

水解: 由顺式环氧琥珀酸水解酶催化,导致形成对映异构体纯的酒石酸。

还原: 环氧化合物环可以被还原以形成二醇。

取代: 亲核取代反应可以在环氧化合物环上发生,导致形成各种取代的琥珀酸。

常见试剂和条件:

水解: 通常涉及在温和条件下(中性 pH 值,中等温度)使用微生物酶。

还原: 通常使用金属氢化物,例如氢化锂铝。

取代: 可以在碱性条件下使用胺或硫醇等亲核试剂。

主要产物:

水解: 生成对映异构体纯的酒石酸。

还原: 生成二醇。

取代: 产生取代的琥珀酸

科学研究应用

顺式环氧琥珀酸在科学研究中具有广泛的应用:

化学: 用作合成各种有机化合物的手性构建单元。

生物学: 作为研究酶动力学和机制的底物,特别是环氧化合物水解酶。

医学: 研究其在合成药物中间体的潜在用途。

作用机制

顺式环氧琥珀酸的主要作用机制涉及其被顺式环氧琥珀酸水解酶水解。该酶催化环氧化合物环的打开,导致形成酒石酸。该酶的活性位点通常包含一个催化三联体氨基酸(天冬氨酸、组氨酸和谷氨酸),它们促进开环反应。 该酶对顺式环氧化合物构型的特异性确保了选择性形成所需产物 .

相似化合物的比较

类似化合物:

反式环氧琥珀酸: 环氧化合物环的构型不同。

马来酸: 用于合成顺式环氧琥珀酸的前体。

琥珀酸: 缺少环氧化合物环,但具有琥珀酸部分。

独特性: 顺式环氧琥珀酸因其顺式环氧化合物构型而独一无二,这赋予了其独特的化学反应性和生物活性。 它能够选择性水解以产生对映异构体纯的酒石酸,使其有别于其他类似化合物 .

生物活性

Cumylamine, a compound derived from the amine family, has garnered attention in recent years due to its association with synthetic cannabinoid receptor agonists (SCRAs). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

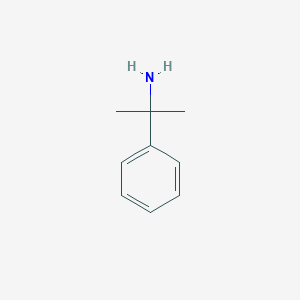

This compound (chemical formula: C10H15N) is characterized by its branched structure, which includes a cumyl group attached to an amine. This unique configuration contributes to its reactivity and biological activity, particularly in the context of synthetic cannabinoids.

This compound acts primarily as a precursor for several SCRAs. These compounds exert their effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors, which are part of the endocannabinoid system. The activation of these receptors leads to various physiological responses, including modulation of neurotransmitter release and changes in neuronal excitability.

Key Mechanisms:

- CB1 Receptor Agonism : this compound derivatives such as CUMYL-4CN-BINACA exhibit high affinity for CB1 receptors, leading to significant pharmacological effects. For instance, CUMYL-4CN-BINACA has an EC50 value of 0.58 nM at CB1 receptors, indicating potent agonistic activity .

- CB2 Receptor Activity : While primarily acting on CB1 receptors, some this compound derivatives also interact with CB2 receptors, albeit with lower potency .

Biological Effects

The biological effects of this compound and its derivatives have been examined in various studies. Notably, the following effects have been reported:

- Neurobehavioral Effects : Research indicates that compounds like CUMYL-4CN-BINACA can induce hypothermia and pro-convulsant effects in rodent models. These effects are dose-dependent and highlight the potential risks associated with high doses .

- Behavioral Changes : Observations from animal studies reveal alterations in general behavior such as aggressiveness, grooming behavior suppression, and other neurological responses following administration of this compound derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study 1: Pharmacological Profile of CUMYL-4CN-BINACA

- Objective : To evaluate the binding affinity and functional activity at cannabinoid receptors.

- Findings : CUMYL-4CN-BINACA demonstrated a maximum response at CB1 receptors greater than that of CP 55,940 (a known cannabinoid), indicating higher intrinsic activity .

Study 2: Neurobehavioral Assessment

- Objective : To assess the impact of this compound derivatives on mouse behavior.

- Findings : Mice treated with CUMYL-4CN-BINACA exhibited significant changes in locomotor activity and increased seizure susceptibility at low doses. The study utilized a modified Racine scale for scoring seizure severity .

Data Tables

The following table summarizes key pharmacological parameters related to this compound derivatives:

| Compound | EC50 (nM) | Ki (nM) | Primary Receptor | Effects Observed |

|---|---|---|---|---|

| CUMYL-4CN-BINACA | 0.58 | 2.6 | CB1 | Hypothermia, seizures |

| CP 55,940 | - | - | CB1 | Control compound |

| CUMYL-PICA | - | - | CB1 | Behavioral changes |

属性

IUPAC Name |

2-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFDOINBXBEOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207216 | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-32-0 | |

| Record name | Cumylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 585-32-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, alpha,alpha-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the cumylamine structure in the context of synthetic cannabinoid receptor agonists (SCRAs)?

A: this compound serves as a key structural motif in several potent SCRAs. For instance, CUMYL-4CN-BINACA, a this compound derivative, demonstrates high potency as a CB1 receptor agonist with a Ki of 2.6 nM and EC50 of 0.58 nM. [] This compound exhibits concerning pro-convulsant effects in mice at remarkably low doses, highlighting the potential risks associated with this class of compounds. []

Q2: How does the presence of a free amino group in this compound influence its reactivity in organic synthesis?

A: The free amino group in this compound plays a crucial role in directing regioselective reactions. In ruthenium-catalyzed alkenylation, it acts as a directing group, facilitating the selective alkenylation of the ortho-position on the aromatic ring. [] This directing ability stems from the coordination of the amino group to the ruthenium catalyst, bringing the catalyst in close proximity to the target C-H bond. []

Q3: Can you elaborate on the catalytic applications of metal complexes containing this compound-derived ligands?

A: Cationic iridium and rhodium complexes bearing C-N chelating ligands derived from this compound display significant catalytic activity in the hydrogenation of unsaturated carbon-nitrogen bonds. [] For example, the complex [Cp*Ir(NCCH3){κ2(N,C)-NH2CR2-2-C6H4}]+SbF6– demonstrated superior catalytic activity compared to an analogous N-N chelating iridium complex in the hydrogenation of N-(1-phenylethylidene)benzylamine. [] This highlights the potential of this compound-derived ligands in developing efficient catalysts for important organic transformations.

Q4: What are the synthetic routes employed for the preparation of this compound derivatives and what challenges do they present?

A: One approach to synthesize p,p′-disubstituted azocumenes, which are precursors to various this compound derivatives, involves the reaction of p-substituted cumylamines with iodine pentafluoride. [] Another method involves the conversion of 4-(5-isoxazolyl)benzonitrile to the corresponding this compound derivative using CeCl3-MeLi in THF. [] Scaling up these reactions, particularly those involving organometallic reagents, often requires careful optimization to ensure reproducibility and safety. []

Q5: How does the structure of the 1,4-diene influence the regio- and stereoselectivity in palladium-catalyzed asymmetric allylic C-H alkylation reactions with aldehydes using this compound as a base?

A: The choice of 1,4-diene significantly impacts both the regio- and stereochemical outcome of the palladium-catalyzed asymmetric allylic C-H alkylation reaction. [] Aryl and alkyl substituted 1,4-dienes generally provide good to excellent enantioselectivities, but the presence of certain substituents like a terminal phenyl group can diminish the regio- and E/Z-selectivities. [] Understanding these subtle effects is crucial for developing efficient synthetic strategies for chiral α-quaternary carbonyl compounds.

Q6: What are the potential implications of the pro-convulsant activity observed with CUMYL-4CN-BINACA?

A: The potent pro-convulsant effect of CUMYL-4CN-BINACA, observed at doses lower than previously reported for other SCRAs, raises significant concerns about its potential toxicity in humans. [] This underscores the need for continued research to understand the structure-activity relationships within this class of compounds and to develop strategies for mitigating their potential harms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。